2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. This method uses pyridinium ylides and trifluoroacetonitrile as starting materials. The reaction is facilitated by using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same [3+2] cycloaddition method. The process is efficient and allows for the synthesis of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another class of imidazo-pyridine compounds with similar structural properties but different biological activities.
2-Trifluoromethyl imidazo[1,2-a]pyridine: A closely related compound with a trifluoromethyl group at a different position.
Uniqueness
2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo-pyridine derivatives .
Properties
Molecular Formula |
C14H8F3N3O2 |
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Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-6-13-18-11(8-19(13)7-9)10-3-1-2-4-12(10)20(21)22/h1-8H |
InChI Key |
QGRZYFJFNSEETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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